molecular formula C10H6ClNO2 B2945915 7-Chloroquinoline-5-carboxylic acid CAS No. 1936252-00-4

7-Chloroquinoline-5-carboxylic acid

Cat. No.: B2945915
CAS No.: 1936252-00-4
M. Wt: 207.61
InChI Key: DXEWIFPLRWLABE-UHFFFAOYSA-N
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Description

7-Chloroquinoline-5-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives, including this compound . This reaction typically involves the condensation of aniline derivatives with β-ketoesters followed by cyclization.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. These methods may utilize catalysts and optimized reaction conditions to enhance yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are also employed in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline-5-carboxylic acid: Lacks the chlorine atom at the 7-position.

    8-Hydroxyquinoline: Another quinoline derivative with different functional groups.

Comparison: 7-Chloroquinoline-5-carboxylic acid is unique due to the presence of the chlorine atom at the 7-position, which can influence its reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

7-chloroquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEWIFPLRWLABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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